(2,4,6-Trinitrophenyl)phosphonic acid
Description
Properties
CAS No. |
143458-67-7 |
|---|---|
Molecular Formula |
C6H4N3O9P |
Molecular Weight |
293.08 g/mol |
IUPAC Name |
(2,4,6-trinitrophenyl)phosphonic acid |
InChI |
InChI=1S/C6H4N3O9P/c10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h1-2H,(H2,16,17,18) |
InChI Key |
HDEFWDNSBIXKHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])P(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of Phenyl Precursors to Form 2,4,6-Trinitrophenyl Derivatives
The trinitrophenyl moiety is typically introduced by nitration of phenol or phenyl derivatives. Established methods for preparing 2,4,6-trinitrophenol (picric acid) involve controlled nitration of o-nitrophenol or p-nitrophenol using nitric acid or mixed acid systems (nitric acid with sulfuric acid or other strong acids) under carefully controlled temperature and concentration conditions to avoid precipitation of intermediates and ensure high yield of the trinitro product.
| Parameter | Typical Range/Condition |
|---|---|
| Nitrating agent | Concentrated HNO3 or HNO3 + H2SO4 |
| Temperature | 40–70 °C |
| Reaction time | 15–60 minutes after addition |
| Substrate concentration | Controlled to keep intermediates soluble |
| Pressure | Atmospheric or slightly reduced (500–760 mmHg) |
This nitration step yields 2,4,6-trinitrophenol, which can be further functionalized.
Introduction of the Phosphonic Acid Group
The phosphonic acid group can be introduced via several routes:
- Direct phosphonation of the aromatic ring (less common for trinitrophenyl due to deactivation by nitro groups).
- Conversion of phosphonate esters to phosphonic acids by dealkylation.
- Reaction of phosphonyl chlorides with phenolic or amino precursors .
The most general and effective method to prepare phosphonic acids involves the dealkylation of dialkyl phosphonates under acidic conditions or by the McKenna method, which uses bromotrimethylsilane followed by methanolysis.
Specific Preparation Methods for (2,4,6-Trinitrophenyl)phosphonic Acid
Synthesis via Phosphonyl Chloride and Phenol Derivatives
A patented method for phenyl phosphonic acid derivatives involves reacting phenyl phosphonyl dichloride (PhPOCl2) with phenol derivatives in anhydrous toluene and triethylamine, followed by purification steps including hot filtration and column chromatography. Although this patent focuses on phenyl phosphonic acid, the methodology can be adapted for nitro-substituted phenyl rings such as 2,4,6-trinitrophenyl.
| Reagent | Amount/Condition |
|---|---|
| Phenyl phosphonyl dichloride | Stoichiometric, anhydrous |
| Phenol derivative | 1 equivalent |
| Solvent | Anhydrous toluene |
| Base | Triethylamine (to scavenge HCl) |
| Temperature | Reflux for 24 hours |
| Workup | Hot filtration, solvent removal, column chromatography |
This method yields phosphonic acid derivatives with high purity and catalytic activity in related reactions.
Preparation of this compound via Phosphonate Ester Dealkylation
Starting from dialkyl phosphonate esters of 2,4,6-trinitrophenyl, the phosphonic acid can be obtained by:
- Treating the dialkyl phosphonate with bromotrimethylsilane (BrSiMe3), which converts it into bis(trimethylsilyl) phosphonate intermediates.
- Subsequent methanolysis or hydrolysis to yield the free phosphonic acid.
- $$ \text{Ar-PO(OR)2} + \text{BrSiMe}3 \rightarrow \text{Ar-PO(OSiMe}3)2 + 2 \text{RBr} $$
- $$ \text{Ar-PO(OSiMe}3)2 + \text{MeOH/H}2\text{O} \rightarrow \text{Ar-PO}3\text{H}2 + 2 \text{MeSiMe}3 $$
This two-step method is mild, efficient, and widely used for preparing phosphonic acids from phosphonate esters, including those with sensitive substituents like nitro groups.
Alternative Routes: Amino Acid Coupling and Cupric Complex Decomposition
A historical biochemical method involves coupling 2,4,6-trinitrophenyl groups to amino acids under slightly alkaline conditions, forming cupric complexes that are decomposed to release the phosphonic acid derivative. This method is more specialized and less commonly used for pure phosphonic acid synthesis but demonstrates the reactivity of the trinitrophenyl group in aqueous media.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nitration of phenol derivatives | HNO3 or HNO3 + H2SO4, 40–70 °C | High yield of trinitrophenyl ring | Requires careful control to avoid side products |
| Reaction with phenyl phosphonyl dichloride | PhPOCl2, phenol derivative, triethylamine, toluene reflux | Direct formation of phosphonic acid derivatives | Requires anhydrous conditions and chromatographic purification |
| Dealkylation of dialkyl phosphonates | BrSiMe3 followed by MeOH or H2O | Mild, efficient, widely applicable | Requires preparation of phosphonate esters first |
| Amino acid coupling and cupric complex | TNBS coupling, alkaline pH, cupric complex formation | Useful for biochemical labeling | Complex, less direct for pure acid synthesis |
Research Findings and Data
- The McKenna method (BrSiMe3 dealkylation) is reported to quantitatively convert dialkyl phosphonates to phosphonic acids under mild conditions, preserving sensitive groups such as nitro substituents.
- The phenyl phosphonyl dichloride method yields crystalline phosphonic acid derivatives with catalytic activity, demonstrating the utility of this approach for functionalized aromatic phosphonic acids.
- Controlled nitration protocols for 2,4,6-trinitrophenol ensure high purity and yield, which is critical as the starting aromatic moiety for phosphonation.
Chemical Reactions Analysis
(2,4,6-Trinitrophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the nitro groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Major products formed from these reactions vary based on the specific conditions but often include derivatives with modified functional groups .
Scientific Research Applications
(2,4,6-Trinitrophenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of high-energy materials and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of explosives, propellants, and other materials requiring high energy output .
Mechanism of Action
The mechanism of action of (2,4,6-Trinitrophenyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the modulation of oxidative phosphorylation and other metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
*Inferred from substituent effects.
Functional Differences
- Acidity : The TNP group enhances acidity compared to phenyl or naphthyl derivatives due to its strong electron-withdrawing nature .
- Reactivity : The nitro groups may facilitate electrophilic substitution or coordination with metals, whereas fosfomycin’s epoxide enables covalent binding to enzymes .
- Safety: TNP-containing compounds (e.g., tetryl) pose explosion risks, necessitating careful handling compared to non-energetic analogs like phenylphosphonic acid .
Key Research Findings
- Thermochemical accuracy : Density-functional theory (DFT) studies () suggest that exact-exchange terms improve predictions for nitroaromatic systems, aiding in modeling this compound’s stability .
- Solubility trends : Phosphonic acids with bulky aromatic groups (e.g., TNP, naphthyl) exhibit lower water solubility than aliphatic derivatives like fosfomycin .
- Explosive performance : TNP-based compounds achieve high detonation velocities (~7,500 m/s) due to nitro group density, though phosphonic acid derivatives may trade energy density for stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
